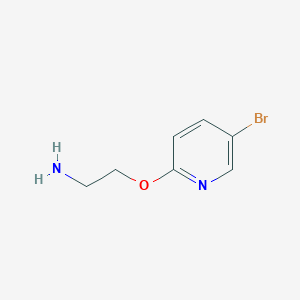

2-((5-Bromopyridin-2-yl)oxy)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZKOKAVBWRZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734376 | |

| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29450-02-0 | |

| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, analytical scientists, and process chemists, this document moves beyond rote procedural descriptions to offer a deep, mechanistic understanding of the analytical choices involved. We will dissect the application of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented as a self-validating system, ensuring that the integrated data converges to an unambiguous structural assignment. The causality behind experimental design, from sample preparation to data interpretation, is emphasized, providing a robust framework for the analysis of related heterocyclic compounds.

Introduction: The Analytical Challenge

This compound is a substituted pyridine derivative characterized by three key structural features: a brominated pyridine ring, an ether linkage, and a primary amine terminus. The precise arrangement and connectivity of these features are critical to its reactivity and utility as a synthetic intermediate. While its synthesis, often via nucleophilic aromatic substitution or Williamson ether synthesis, is relatively straightforward, rigorous structural confirmation is non-negotiable for its use in regulated environments like pharmaceutical development. The goal of structure elucidation is not merely to confirm a hypothesis but to systematically eliminate all other possibilities. This guide presents an integrated analytical workflow designed to achieve this certainty.

Foundational Analysis: Molecular Formula and Isotopic Signature

The first and most fundamental question is the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. The presence of a bromine atom provides a unique isotopic signature that serves as an invaluable internal validation point.

High-Resolution Mass Spectrometry (HRMS)

Causality: We employ HRMS with a "soft" ionization technique like Electrospray Ionization (ESI) to predominantly generate the protonated molecular ion, [M+H]⁺, minimizing initial fragmentation. This allows for an accurate mass measurement of the intact molecule, from which the elemental formula can be deduced. The high resolution (typically <5 ppm mass accuracy) is crucial for distinguishing between isobaric formulas.

Expected Data: The molecular formula of the target compound is C₇H₉BrN₂O. The presence of bromine, with its two major isotopes ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), will result in a characteristic doublet for the molecular ion peak, with the M+ and M+2 signals appearing in an approximate 1:1 intensity ratio[1][2].

| Parameter | Theoretical Value | Expected Experimental Observation |

| Molecular Formula | C₇H₉BrN₂O | - |

| Monoisotopic Mass | 215.9953 u | - |

| [M(⁷⁹Br)+H]⁺ | 216.9927 u | A measured m/z value within 5 ppm of theoretical. |

| [M(⁸¹Br)+H]⁺ | 218.9906 u | A measured m/z value within 5 ppm of theoretical. |

| Isotopic Ratio | ~1:1 | Peak intensities for the M+ and M+2 ions are nearly equal. |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Method Parameters:

-

Ionization Mode: ESI, Positive

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 100-150 °C

-

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire data in full scan mode.

-

Validation: Confirm that the measured m/z values for the isotopic doublet match the theoretical values within the instrument's mass accuracy tolerance and that the intensity ratio is ~1:1.

Mapping the Skeleton: Advanced NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A combination of 1D and 2D experiments is required for an unambiguous assignment.[3][4][5]

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for NMR data acquisition and interpretation.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Inventory

Causality: ¹H NMR identifies all unique proton environments. Chemical shift values indicate the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons, providing initial connectivity information.[6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes the amine well and allows for observation of the -NH₂ protons). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O, which will cause the -NH₂ signal to disappear due to H-D exchange.[7]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H6 | 8.1 - 8.3 | d | 1H | Adjacent to N and deshielded. |

| H4 | 7.7 - 7.9 | dd | 1H | Coupled to H3 and H6 (long-range). |

| H3 | 6.8 - 7.0 | d | 1H | Ortho to the electron-donating ether group, shielded. |

| -OCH₂- | 4.2 - 4.4 | t | 2H | Adjacent to electronegative oxygen. |

| -CH₂N- | 2.9 - 3.1 | t | 2H | Adjacent to the amine group. |

| -NH₂ | ~2.5 - 3.5 | br s | 2H | Broad, exchangeable signal. Position is concentration-dependent. |

¹³C NMR Spectroscopy: Carbon Backbone

Causality: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic structure, providing clear differentiation between sp² (aromatic) and sp³ (aliphatic) carbons.[8][9]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Rationale |

| C2 | 162 - 165 | Attached to two electronegative atoms (N and O). |

| C6 | 145 - 148 | Aromatic CH adjacent to N. |

| C4 | 140 - 142 | Aromatic CH adjacent to C-Br. |

| C5 | 110 - 113 | Carbon bearing the bromine atom. |

| C3 | 110 - 113 | Aromatic CH ortho to the ether oxygen. |

| -OCH₂- | 65 - 68 | Aliphatic carbon attached to oxygen. |

| -CH₂N- | 40 - 43 | Aliphatic carbon attached to nitrogen. |

2D NMR: Unambiguous Connectivity

Causality: While 1D NMR provides lists of protons and carbons, 2D NMR experiments establish the connections between them, building the molecular structure piece by piece.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the -OCH₂-CH₂N- spin system and the connectivity of protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds. The crucial correlation will be from the protons of the -OCH₂- group (H-7) to the C2 carbon of the pyridine ring, unequivocally establishing the ether linkage at the correct position.

Caption: Key HMBC correlation confirming the ether linkage.

Functional Group Confirmation: FTIR Spectroscopy

Causality: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as an excellent orthogonal technique to corroborate the findings from MS and NMR.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the primary amine. Two distinct peaks are expected.[10][11] |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the pyridine ring. |

| 2850 - 3000 | C-H Stretch (sp³) | Aliphatic C-H | Confirms the ethanamine side chain. |

| ~1600 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Corroborates the presence of the primary amine.[12] |

| 1580 - 1610 | C=C and C=N Stretch | Pyridine Ring | Characteristic vibrations of the aromatic system. |

| 1230 - 1270 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong, characteristic band confirming the ether linkage.[13] |

| 500 - 650 | C-Br Stretch | Bromo-Aromatic | Confirms the presence of the carbon-bromine bond.[14] |

Conclusion: Convergent Structural Proof

The definitive structure of this compound is established not by a single piece of data, but by the seamless convergence of evidence from three orthogonal analytical techniques.

-

HRMS establishes the correct elemental formula (C₇H₉BrN₂O) and confirms the presence of bromine through its unique isotopic signature.

-

FTIR provides rapid confirmation of all key functional groups: the primary amine, the aryl-alkyl ether, the aromatic ring, and the C-Br bond.

-

NMR Spectroscopy provides the unambiguous proof of connectivity. ¹H and ¹³C NMR map the atomic framework, COSY connects adjacent protons within fragments, HSQC links protons to their carbons, and crucially, HMBC provides the long-range correlations that piece the entire structure together, confirming the 2,5-substitution pattern on the pyridine ring and the attachment of the ethoxyamine side chain at the C2 position.

This integrated, evidence-based approach provides a self-validating workflow that ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

-

Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(7), 1393-1404. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information for "Self-Assembly of a Spherical Complex". Retrieved from [Link]

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3681. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(8), 677-703. Retrieved from [Link]

-

American Elements. (n.d.). (5-Bromopyridin-2-yl)methanamine. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19045-19053. Retrieved from [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Czosnek, C., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(21), 7246. Retrieved from [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Methods in Chemistry, 2023, 8828997. Retrieved from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

Medda, K., et al. (1970). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 74(14), 2746-2751. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Corona, T., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 53(15), 7934–7945. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-1-morpholinoethanone. Retrieved from [Link]

-

Hassan, M. M. A. (1984). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 16(3), 163-190. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. preprints.org [preprints.org]

- 7. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to 2-((5-Bromopyridin-2-yl)oxy)ethanamine (CAS No. 29450-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating a bromo-substituted pyridine ring linked via an ether to an ethylamine moiety, presents multiple avenues for synthetic diversification and interaction with biological targets. The pyridine ring, a common scaffold in pharmaceuticals, offers opportunities for various coupling reactions, while the primary amine provides a key site for amide bond formation, reductive amination, and other derivatizations. The bromine atom not only influences the electronic properties of the pyridine ring but also serves as a handle for cross-coupling reactions, enabling the exploration of a wide chemical space.

This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols for its preparation from common starting materials, and a discussion of its potential applications in drug development based on the known bioactivity of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 29450-02-0 | [1][2][3] |

| Molecular Formula | C₇H₉BrN₂O | [2][3] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Purity | Typically >95% (commercial sources) |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-stage process starting from readily available 2-aminopyridine. The first stage involves the synthesis of the key intermediate, 2,5-dibromopyridine. The second stage is a nucleophilic aromatic substitution reaction to introduce the aminoethoxy side chain.

Stage 1: Synthesis of 2,5-Dibromopyridine

The preparation of 2,5-dibromopyridine from 2-aminopyridine is a well-established transformation that proceeds via a Sandmeyer-type reaction. Several patented methods exist for this conversion, with variations in reagents and conditions.[4][5][6][7] The following protocol is a representative example based on these procedures.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

-

Diazotization: In a well-ventilated fume hood, a suitable reaction vessel is charged with a solution of hydrogen bromide. 2-Amino-5-bromopyridine is added portion-wise to the stirred solution while maintaining a low temperature (typically between -5 and 15 °C) using an ice-salt bath.

-

Bromination: To the resulting slurry, a solution of sodium nitrite in water is added dropwise, ensuring the temperature remains strictly controlled within the specified range. The addition of sodium nitrite generates the diazonium salt intermediate. In some variations, a catalytic amount of cuprous bromide is added to facilitate the conversion.[5]

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The mixture is then carefully neutralized with a base, such as sodium hydroxide solution. The crude 2,5-dibromopyridine is then isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic phase and removal of the solvent under reduced pressure.

-

Purification: The crude product can be further purified by distillation or recrystallization to yield 2,5-dibromopyridine of high purity.[4]

Causality Behind Experimental Choices: The use of a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, controlled addition of sodium nitrite is necessary to manage the exothermicity of the reaction and to avoid the buildup of nitrous acid.

Caption: Synthesis of the key intermediate, 2,5-dibromopyridine.

Stage 2: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction, where the more reactive bromine atom at the 2-position of 2,5-dibromopyridine is displaced by the oxygen of ethanolamine. This reaction is a variation of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

-

Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), ethanolamine is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group of ethanolamine, forming the corresponding sodium alkoxide. The reaction is allowed to stir at room temperature until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: A solution of 2,5-dibromopyridine in the same anhydrous solvent is then added to the freshly prepared ethanolamine alkoxide solution. The reaction mixture is heated to an elevated temperature (e.g., 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water. The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of ethanolamine without competing in the subsequent substitution reaction. Anhydrous conditions are essential as sodium hydride reacts violently with water, and the presence of water would also quench the alkoxide. The choice of a polar aprotic solvent like THF or DMF helps to dissolve the reactants and facilitate the SNAr reaction. Heating is often necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.

Caption: Synthesis of this compound.

Applications in Drug Discovery

While specific biological data for this compound is not widely published, its structural motifs are prevalent in a variety of biologically active compounds. The 5-bromopyridin-2-yl ether moiety is a key structural feature in several classes of therapeutic agents, suggesting that this compound is a valuable scaffold for the development of new drugs.

-

Kinase Inhibitors: The pyridine ring is a well-known "hinge-binding" motif in many kinase inhibitors, which are a major class of anticancer drugs. The nitrogen atom of the pyridine can form a crucial hydrogen bond with the backbone of the kinase hinge region. The bromo-substituent can be further functionalized to access deeper pockets within the ATP-binding site to enhance potency and selectivity.

-

GPCR Ligands: Pyridine-containing compounds are also widely represented among ligands for G-protein coupled receptors (GPCRs), which are the largest family of drug targets. For instance, derivatives of bromopyridine have been explored as ligands for various GPCRs, including dopamine and serotonin receptors.[8] The ethylamine side chain of the title compound provides a convenient point for elaboration to introduce pharmacophoric features necessary for GPCR binding and modulation.

-

Fragment-Based Drug Discovery: Given its relatively low molecular weight and the presence of key functional groups, this compound is an excellent candidate for fragment-based drug discovery (FBDD) campaigns. It can be used in initial screens to identify low-affinity binders to a target protein, which can then be grown or linked to generate more potent leads.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: While not specifically classified, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple points for diversification. While its specific biological activities are yet to be fully explored in the public domain, the prevalence of its core motifs in known bioactive molecules, particularly as kinase inhibitors and GPCR ligands, underscores its potential for the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to synthesize and utilize this promising compound in their research endeavors.

References

Sources

- 1. 29450-02-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(5-bromopyridin-2-yloxy)ethanamine [29450-02-0] | Chemsigma [chemsigma.com]

- 3. smochem.com [smochem.com]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 6. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. accustandard.com [accustandard.com]

A Technical Guide to 2-((5-Bromopyridin-2-yl)oxy)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a versatile chemical intermediate with significant potential in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth insights into its synthesis, physicochemical properties, and prospective applications.

Introduction and Strategic Importance

This compound is a bifunctional molecule that incorporates a 5-bromopyridine scaffold linked to an ethanamine side chain via an ether bond. The strategic placement of a bromine atom on the pyridine ring and a terminal primary amine group makes it a highly valuable building block for creating diverse and complex molecular architectures. The pyridine ring is a common motif in many approved drugs, and the bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of additional functionalities.[1] The ethanamine side chain offers a site for amide bond formation, salt formation, or further derivatization to modulate pharmacokinetic properties.

While direct literature on this specific molecule is sparse, its structural components are present in numerous bioactive compounds, suggesting its potential utility in the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases.[1]

Physicochemical Properties

The fundamental properties of this compound have been calculated and are summarized in the table below. These properties are crucial for designing synthetic routes, purification strategies, and for computational modeling in drug design.

| Property | Value |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.07 g/mol |

| Exact Mass | 215.9953 g/mol |

| Monoisotopic Mass | 215.9953 g/mol |

| Topological Polar Surface Area | 51.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Note: These properties are calculated and may vary slightly from experimentally determined values.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound can be envisioned starting from readily available precursors. A common strategy involves the nucleophilic aromatic substitution of a suitable dihalopyridine with an amino alcohol derivative.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dibromopyridine

-

2-Aminoethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoethanol (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium alkoxide.

-

Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Causality of Experimental Choices:

-

Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of 2-aminoethanol, forming a potent nucleophile.

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical as sodium hydride reacts violently with water.

-

DMF as Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction.

-

Heating: Thermal energy is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Applications in Drug Discovery and Development

The structural features of this compound make it a promising scaffold for the development of various therapeutic agents. The bromopyridine moiety is a key component in numerous kinase inhibitors and other targeted therapies.

Potential Therapeutic Areas:

-

Oncology: The 2-aminopyridine substructure is a known hinge-binding motif for many protein kinases. The bromine atom can be used to introduce larger substituents that can occupy hydrophobic pockets in the kinase active site, potentially leading to potent and selective inhibitors.[1]

-

Inflammatory Diseases: Compounds containing the bromopyridine core have been investigated for their anti-inflammatory properties.[1]

-

Endothelin Receptor Antagonism: Structurally related molecules containing a (bromo-pyrimidinyl)oxy moiety have been developed as potent dual endothelin receptor antagonists, such as Macitentan.[2][3] This suggests that derivatives of this compound could be explored for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the endothelin signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions can be inferred from related compounds like 2-amino-5-bromopyridine.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] May cause respiratory irritation.[4][5]

-

Handling: Use in a well-ventilated area or outdoors.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4] Wash hands thoroughly after handling.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If swallowed: Call a poison center or doctor if you feel unwell.[4]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[4]

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structural motifs are pertinent to the development of novel therapeutics in areas of significant unmet medical need. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their drug development programs.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine. [Link]

-

ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]oxyethoxy-4-pyrimidinyl-N'-propylsulfamide_Macitentan_an_Orally_Active_Potent_Dual_Endothelin_Receptor_Antagonist)

Sources

- 1. nbinno.com [nbinno.com]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyridin-2-yloxy Ethanamine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridin-2-yloxy Ethanamine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. When coupled with an ethanamine side chain through an ether linkage at the 2-position, the resulting pyridin-2-yloxy ethanamine core offers a versatile platform for developing novel therapeutic agents.

This scaffold has been explored for a variety of biological targets, with derivatives showing potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[][4][5] The strategic introduction of the pyridin-2-yloxy moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, membrane permeability, and target-binding affinity. For instance, the introduction of a pyridin-2-yloxy substructure in the optimization of certain fungicides led to compounds with excellent fungicidal activities and low toxicity to rats.[6]

This guide will delve into the critical aspects of discovering and synthesizing novel analogs based on this promising scaffold, from initial lead identification to the development of scalable synthetic routes.

Rational Drug Design & Lead Optimization

The journey to a novel therapeutic agent begins with a well-defined drug design strategy. For pyridin-2-yloxy ethanamine analogs, this involves a multifaceted approach that combines computational modeling with a deep understanding of structure-activity relationships (SAR).

Core Principles of SAR

Structure-activity relationship studies are paramount in understanding how chemical modifications to the pyridin-2-yloxy ethanamine core influence biological activity. Key areas of modification and their anticipated effects are summarized below:

| Molecular Sub-region | Potential Modifications | Rationale & Anticipated Impact |

| Pyridine Ring | Substitution with electron-donating or electron-withdrawing groups; Introduction of halogens or bulky groups.[1] | Modulates the pKa of the pyridine nitrogen, influencing receptor binding and pharmacokinetic properties. Can enhance or decrease biological activity depending on the target.[1][2] |

| Ether Linkage | Isosteric replacement (e.g., with thioether or amine linkages). | Alters the geometry and flexibility of the molecule, potentially impacting target engagement and metabolic stability. |

| Ethanamine Chain | Alkylation, arylation, or incorporation into a heterocyclic ring. | Influences lipophilicity, membrane permeability, and potential for additional interactions with the biological target. |

| Terminal Amine | Acylation, sulfonylation, or incorporation into a more complex functional group. | Can serve as a key pharmacophoric feature for target binding and can be modified to fine-tune solubility and bioavailability. |

Computational Approaches in Lead Discovery

Modern drug discovery leverages computational tools to accelerate the identification and optimization of lead compounds.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyridin-2-yloxy ethanamine analogs, docking studies can help prioritize synthetic targets by identifying compounds with the highest predicted binding affinity and optimal interactions with key residues in the active site.

-

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can be used to screen virtual libraries for novel scaffolds that mimic the key features of known active compounds.

-

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. This allows for the early identification of potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, guiding the design of analogs with more favorable drug-like properties.

The logical flow of a computationally-guided discovery process is illustrated below:

Synthetic Methodologies

The synthesis of pyridin-2-yloxy ethanamine analogs can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the scalability of the process.

General Synthetic Strategy: Williamson Ether Synthesis

A common and versatile method for constructing the core scaffold is the Williamson ether synthesis. This involves the reaction of a substituted 2-halopyridine with an appropriate amino alcohol.

Workflow for Williamson Ether Synthesis:

Detailed Protocol:

-

Deprotonation of the Amino Alcohol: To a solution of the N-protected amino alcohol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Attack: After stirring for 30-60 minutes at room temperature, add the substituted 2-halopyridine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: The reaction is typically heated to 60-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

-

Deprotection (if necessary): If an N-protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group).

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Routes

While the Williamson ether synthesis is a mainstay, other methods can be employed, particularly for accessing analogs with specific substitution patterns.

-

Mitsunobu Reaction: This reaction allows for the coupling of a 2-hydroxypyridine with an N-protected amino alcohol under milder conditions, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This can be advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

-

Buchwald-Hartwig Amination: For the synthesis of analogs with a direct N-linkage to the pyridine ring, the Buchwald-Hartwig cross-coupling reaction provides an efficient method for forming carbon-nitrogen bonds between a halopyridine and an amine.

Purification and Characterization

Ensuring the purity and structural integrity of the synthesized analogs is a critical step in the drug discovery process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Techniques

| Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Primary method for purifying crude reaction mixtures.[7] |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Used for final purification to achieve high purity (>95%) for biological testing. |

| Crystallization | Formation of a solid crystalline material from a solution. | Can provide highly pure compounds and is suitable for obtaining single crystals for X-ray crystallography. |

Analytical Characterization

A suite of analytical techniques is used to confirm the structure and purity of the final compounds:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized analogs.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

-

Elemental Analysis: Provides the percentage composition of elements in the compound, which can be compared to the theoretical values to confirm the empirical formula.

In Vitro and In Vivo Evaluation

Once a library of pyridin-2-yloxy ethanamine analogs has been synthesized and characterized, the next step is to evaluate their biological activity.

In Vitro Assays

A variety of in vitro assays are used to assess the potency and mechanism of action of the new compounds. These can include:

-

Enzyme Inhibition Assays: To determine the inhibitory concentration (IC₅₀) of the compounds against a specific enzyme target.

-

Cell-Based Assays: To evaluate the effect of the compounds on cellular processes such as proliferation, apoptosis, or signaling pathways in relevant cell lines. For example, the antiproliferative activity of pyridine derivatives has been extensively studied against various cancer cell lines.[2]

-

Receptor Binding Assays: To measure the affinity of the compounds for a specific receptor.

In Vivo Studies

Promising compounds identified from in vitro screening are advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety. These studies are crucial for determining the therapeutic potential of a new drug candidate.

Conclusion and Future Directions

The pyridin-2-yloxy ethanamine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the key considerations in the design, synthesis, and evaluation of analogs based on this core structure. The integration of computational methods with robust synthetic and analytical techniques is essential for accelerating the discovery of new drug candidates with improved efficacy and safety profiles.

Future research in this area will likely focus on exploring novel substitution patterns on the pyridine ring, investigating different linkers and terminal functional groups, and applying these analogs to a wider range of biological targets. The continued development of innovative synthetic methodologies will also be crucial for accessing more complex and diverse chemical matter.

References

- Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide. (2023). Journal of Agricultural and Food Chemistry, 71(8), 3742-3750.

- Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2. (2025). ChemicalBook.

- Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. Molecules.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. (2012). Journal of Medicinal Chemistry, 55(23), 10584-10600.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io.

- Biological Activities of Pyridine Deriv

- 4 - Organic Syntheses Procedure.

- 2-(pyridin-2-yloxy)ethanamine. Sunway Pharm Ltd.

- 2-(Pyridin-4-yloxy)ethanamine. PubChem.

- The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2299-2304.

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). Journal of Medicinal Chemistry.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules.

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

- Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. (2023). Bioorganic & Medicinal Chemistry Letters, 91, 129373.

- Synthesis of pharmaceutically useful pyridine derivatives.

- Pyridine synthesis. Organic Chemistry Portal.

- Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development, 9(2).

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). Molecules, 27(15), 4987.

- TABLE 4 . Structure-activity relationships for pyrimethamine analogsa.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2 [chemicalbook.com]

Navigating the Chemical Space of 2-((5-Bromopyridin-2-yl)oxy)ethanamine: A Technical Guide for Analog and Derivative Exploration in Drug Discovery

Foreword: The Strategic Value of the 5-Bromopyridin-2-yloxy Ethanamine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties make it a cornerstone of drug design. The introduction of a bromine atom at the 5-position of the pyridine ring offers a strategic vector for chemical modification and a means to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides an in-depth exploration of the 2-((5-bromopyridin-2-yl)oxy)ethanamine core, a versatile building block with significant potential for the development of novel therapeutics. We will delve into the synthetic nuances, the rationale behind analog design, and the potential therapeutic applications of this promising chemical scaffold.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of Key Precursors

The journey to our target molecule begins with the synthesis of its key precursors, 2-amino-5-bromopyridine and 2-bromopyridine. 2-Amino-5-bromopyridine is an important pharmaceutical and chemical intermediate, typically prepared from 2-aminopyridine through a three-step process of N-acylation, bromination, and hydrolysis.[1] A common method for the synthesis of 2-bromopyridine involves the diazotization of 2-aminopyridine in the presence of a bromide source.[2]

Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-amino-5-bromopyridine.

Step 1: Diazotization of 2-amino-5-bromopyridine

-

Rationale: This step converts the amino group into a diazonium salt, a good leaving group, which can then be displaced by a hydroxyl group.

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1 eq.) in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Step 2: Hydroxylation

-

Rationale: The diazonium salt is hydrolyzed to the corresponding 5-bromo-2-hydroxypyridine.

-

Procedure:

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2-hydroxypyridine.

-

Step 3: Williamson Ether Synthesis

-

Rationale: This classical reaction forms the ether linkage between the pyridinol and the protected ethanolamine.

-

Procedure:

-

To a solution of 5-bromo-2-hydroxypyridine (1 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (1.2 eq.) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 2-(Boc-amino)ethyl bromide (1.1 eq.) and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 4: Deprotection of the Amine

-

Rationale: The Boc protecting group is removed to yield the final primary amine.

-

Procedure:

-

Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the final product, this compound, with DCM.

-

Dry the organic layer, filter, and concentrate to obtain the pure product.

-

Exploration of Analogs and Derivatives: A Medicinal Chemist's Perspective

The this compound core offers multiple points for diversification to explore the structure-activity relationship (SAR) and optimize for desired biological activity and ADMET properties.

Modification of the Primary Amine

The primary amine is a key handle for derivatization.

-

N-Alkylation and N-Arylation: Introduction of various alkyl and aryl substituents can modulate lipophilicity, basicity, and steric bulk, influencing receptor binding and pharmacokinetic properties.[3]

-

Amide and Sulfonamide Formation: Acylation with a variety of carboxylic acids or sulfonylation with sulfonyl chlorides can introduce diverse functional groups and explore different hydrogen bonding patterns.

-

Reductive Amination: Reaction with aldehydes and ketones followed by reduction provides access to a wide array of secondary and tertiary amines.

Bioisosteric Replacement of the Bromine Atom

The bromine atom at the 5-position is a strategic point for modification. Bioisosteric replacement is a powerful strategy in drug design to fine-tune physicochemical and pharmacological properties.[4][5]

-

Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) can systematically alter the electronic and steric properties of the pyridine ring. Fluorine, in particular, can enhance metabolic stability and binding affinity.[6]

-

Other Bioisosteres: Replacement with cyano (-CN), trifluoromethyl (-CF3), or small alkyl groups can probe the steric and electronic requirements of the target binding site.

Modification of the Pyridine Ring

-

Substitution at other positions: Introduction of small substituents at the 3, 4, or 6 positions of the pyridine ring can further refine the SAR.

-

Ring Isosteres: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiazole) can significantly alter the electronic distribution and vectoral presentation of functional groups. For instance, the pyrimidine ring has been successfully incorporated in potent dual endothelin receptor antagonists.[7][8]

Altering the Ether Linkage

-

Thioether Analogs: Replacing the oxygen atom with sulfur can impact the geometry and electronic properties of the linker.

-

Linker Homologation: Varying the length of the ethylamine chain can optimize the distance between the pyridine core and the terminal amine, which is often crucial for biological activity.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While the specific biological activity of this compound is not extensively documented, the structural motifs present in this scaffold are found in compounds with a wide range of therapeutic applications.

-

Serotonin Receptor Modulation: The phenethylamine backbone is a classic pharmacophore for serotonin (5-HT) receptor ligands.[9][10] Analogs of this compound could be explored as agonists or antagonists of various 5-HT receptor subtypes, with potential applications in neuropsychiatric disorders.[10][11]

-

Antimicrobial Activity: Pyridine derivatives are known to exhibit antibacterial properties.[12] The exploration of N-substituted derivatives could lead to the discovery of novel antibacterial agents.[3]

-

Enzyme Inhibition: The bromopyridine moiety can act as a key binding element in various enzyme active sites. The presence of halogens can influence the antiproliferative activity of pyridine derivatives.[12]

Table 1: Physicochemical Properties of 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂O | [13] |

| Molecular Weight | 245.12 | [13] |

| TPSA | 25.36 | [13] |

| LogP | 1.7845 | [13] |

| H-Bond Acceptors | 3 | [13] |

| H-Bond Donors | 0 | [13] |

| Rotatable Bonds | 4 | [13] |

Experimental Workflow and Visualization

A systematic approach to analog exploration is crucial for efficient drug discovery.

General Workflow for Analog Synthesis and Screening

Caption: A streamlined workflow for the exploration of this compound analogs.

Key Diversification Points on the Core Scaffold

Caption: Key diversification points for analog development on the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple handles for chemical modification make it an attractive core for library synthesis and lead optimization. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and high-throughput screening. A deeper understanding of the SAR will be crucial for unlocking the full therapeutic potential of this versatile molecule.

References

- CN104402805A - 2-bromopyridine synthesis method - Google P

- Synthesis of 2-Amino-5-bromopyridine - ResearchG

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: )

- 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide | 1341807-16-6 | Benchchem. (URL: _)

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed. (URL: )

- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. (URL: )

- 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine | ChemScene. (URL: )

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: )

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: )

- Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents - Journal of Young Pharmacists. (URL: )

- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. (URL: )

- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan)

- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.

- 1112983-14-8|2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride - BLDpharm. (URL: )

- Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2 - ResearchG

- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: )

- In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. (URL: )

- 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. (URL: )

-

Extended structure-activity relationship studies of the[1][2][3]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants - PubMed. (URL: )

- (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)

- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv

- Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: )

- (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0 | AMERICAN ELEMENTS ®. (URL: )

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 3. irejournals.com [irejournals.com]

- 4. drughunter.com [drughunter.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. As a key building block, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel compounds and for predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the experimental rationale and providing detailed protocols for the determination of key parameters.

Molecular Identity and Core Characteristics

This compound is a substituted pyridine derivative. The presence of the bromine atom, the ether linkage, and the primary amine group bestows upon it a unique combination of properties that are critical for its role as a versatile intermediate in organic synthesis.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 29450-02-0 | [1] |

| Molecular Formula | C₇H₉BrN₂O | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | {2-[(5-bromopyridin-2-yl)oxy]ethyl}amine, 2-(2-Aminoethoxy)-5-bromopyridine | [1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound

Predicted Physicochemical Parameters

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| LogP | 1.88 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | Suggests good potential for oral bioavailability, as it falls within the typical range for CNS-active drugs. |

| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor, influencing interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, ether oxygen, and amine nitrogen can all act as hydrogen bond acceptors. |

| Rotatable Bonds | 4 | Provides a degree of conformational flexibility, which can be important for binding to target proteins. |

Note: The LogP and TPSA values are computationally predicted.[1]

Synthesis and Purification

Diagram 2: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Proposed Experimental Protocol for Synthesis

Rationale: This protocol utilizes a strong base, sodium hydride, to deprotonate the hydroxyl group of 2-aminoethanol, creating a potent nucleophile. The resulting alkoxide then displaces one of the bromine atoms on 2,5-dibromopyridine. The 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 5-position, favoring the formation of the desired product. Dimethylformamide (DMF) is an appropriate polar aprotic solvent to facilitate this type of reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Reagent Addition: Suspend the sodium hydride in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Formation: Slowly add a solution of 2-aminoethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Substitution Reaction: Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure. Experimental determination of these spectra is crucial for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the two methylene groups of the ethoxyamine chain, and the amine protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methylene protons adjacent to the oxygen and nitrogen atoms will appear as triplets in the upfield region (δ 3.0-4.5 ppm). The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the ethoxyamine chain. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, O, N).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]+ corresponding to the molecular weight of 217.06 g/mol . Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) will be observed.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching of the primary amine (around 3300-3400 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹).

-

C-O stretching of the ether linkage (around 1050-1250 cm⁻¹).

-

C-Br stretching (in the fingerprint region, below 800 cm⁻¹).

Solubility and Lipophilicity

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

Table 3: Predicted and Expected Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The presence of the polar amine and ether groups should impart some water solubility, but the bromopyridine ring is hydrophobic. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to be good solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds.[2] |

| Dichloromethane, Chloroform | Soluble | Non-polar to moderately polar organic solvents are expected to dissolve the compound. |

| Hexanes | Sparingly soluble to insoluble | The compound is likely too polar to be highly soluble in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

Rationale: A standard shake-flask method can be employed to determine the equilibrium solubility of the compound in various solvents. This method involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Acidity/Basicity (pKa)

The pKa of the primary amine group is a crucial parameter that determines the ionization state of the molecule at physiological pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: The pKa of the primary amine is expected to be in the range of 8-10, typical for primary alkylamines. The electron-withdrawing nature of the bromopyridine ring may slightly decrease the basicity of the amine compared to a simple alkylamine.

Experimental Protocol for pKa Determination

Rationale: Potentiometric titration is a reliable method for determining the pKa of an ionizable group. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Safety and Handling

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion